molecular formula C25H24N6O4S B2685055 Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 872994-11-1

Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2685055
CAS No.: 872994-11-1
M. Wt: 504.57
InChI Key: IIGMVTMYCIFUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core, a bicyclic system that combines a triazole and pyridazine ring. Key structural elements include:

  • A thioacetamido linker bridging the triazolo[4,3-b]pyridazine core to a benzoate ester group, which may enhance lipophilicity and metabolic stability compared to oxygen-based linkers.
  • An ethyl benzoate ester at the para position of the benzene ring, a common pharmacophore for improving membrane permeability .

Properties

IUPAC Name

ethyl 4-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4S/c1-2-35-25(34)18-8-10-19(11-9-18)27-22(32)16-36-23-13-12-20-28-29-21(31(20)30-23)14-15-26-24(33)17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMVTMYCIFUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Name Substituents (Position 3 and 6) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 3: 2-Benzamidoethyl; 6: Thioacetamido-benzoate Not Reported ~481.54 (estimated)
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) 6: Propenoic acid; 3: Pyrazole-dimethyl 253–255 ~409.42
N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3: Methyl; 6: Acetamide-phenyl Not Reported ~325.37
2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid 3: Ethyl; 6: Sulfonyl-acetic acid Not Reported 236.29

Key Findings :

  • Melting Points: The presence of polar groups (e.g., propenoic acid in E-4b) correlates with higher melting points (253–255°C) due to enhanced intermolecular hydrogen bonding . The target compound’s ester group may reduce crystallinity compared to carboxylic acids.

Linker and Functional Group Variations

Table 2: Ethyl Benzoate Derivatives with Modified Linkers

Compound ID (Molecules 2011) Aryl Substituent Linker Type Biological Activity (Reported) Reference
I-6230 Pyridazin-3-yl Phenethylamino Not Specified
I-6373 3-Methylisoxazol-5-yl Phenethylthio Not Specified
I-6473 3-Methylisoxazol-5-yl Phenethoxy Not Specified
Target Compound 1,2,4-Triazolo[4,3-b]pyridazin-6-yl Thioacetamido Hypothesized epigenetic activity

Key Findings :

  • Linker Impact : Thioether linkers (e.g., in I-6373 and the target compound) may confer greater metabolic stability compared to ethers (I-6473) or amines (I-6230) due to reduced oxidative susceptibility .
  • Aryl Group Influence : The triazolo[4,3-b]pyridazine moiety in the target compound could enhance target binding affinity compared to pyridazine or isoxazole groups, as seen in bromodomain inhibitors .

Biological Activity

Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazolo[4,3-b]pyridazine core, which is known for its diverse pharmacological properties. Its molecular formula is C20H22N6O4SC_{20}H_{22}N_{6}O_{4}S, with a molecular weight of approximately 442.5 g/mol. The structure includes functional groups that may contribute to its biological activity, particularly in inhibiting specific enzymes and modulating cellular pathways.

Target Enzymes and Pathways

Research indicates that compounds similar to this compound may interact with c-Met and VEGFR-2 kinases. These kinases are critical in regulating cell growth, survival, and angiogenesis. Inhibition of these targets can potentially suppress tumor growth and metastasis by disrupting angiogenic signaling pathways.

Biochemical Interactions

The compound has been shown to bind to specific enzymes such as cytochrome P450, affecting various metabolic pathways. This interaction can lead to altered drug metabolism and enhanced therapeutic effects or toxicity depending on the context of use.

Antiproliferative Effects

Several studies have investigated the antiproliferative properties of similar compounds. For instance, derivatives featuring the triazolo[4,3-b]pyridazine moiety have demonstrated significant activity against various cancer cell lines. This compound is hypothesized to exert similar effects due to its structural analogies.

In Vivo Studies

In animal models, the compound has shown varying effects based on dosage. Lower doses have been associated with anti-inflammatory and anticancer activities, whereas higher doses may lead to cytotoxic effects. The pharmacokinetics of this compound suggest that its stability under physiological conditions can influence its long-term efficacy in vivo .

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity A study indicated that triazolo derivatives exhibited significant inhibition of cancer cell proliferation at concentrations as low as 10 µM.
Enzyme Inhibition The compound was found to inhibit cytochrome P450 enzymes leading to decreased metabolism of co-administered drugs.
Dosage Effects Research demonstrated that lower doses resulted in beneficial effects such as reduced tumor size in xenograft models while higher doses increased toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.